molecular formula C11H19NO2 B13548475 Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate

Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate

Cat. No.: B13548475
M. Wt: 197.27 g/mol
InChI Key: WBPDGYFKQCISJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery. The 8-azabicyclo[3.2.1]octane core is known for its presence in various biologically active molecules, including those with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .

Another approach involves the desymmetrization of achiral tropinone derivatives. This method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective synthesis, and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate has several scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of biological pathways and mechanisms involving tropane alkaloids.

    Medicine: It has potential therapeutic applications due to its presence in pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tropine: A similar compound with a slightly different structure, known for its presence in tropane alkaloids.

    8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group at the 8-position.

Uniqueness

Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9/h8-10,12H,2-7H2,1H3

InChI Key

WBPDGYFKQCISJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2CCC(C1)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.